(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3-methyl-2-oxoquinoxalin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-11(16)13(6-10(14)15)9-5-3-2-4-8(9)12-7/h2-5H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMDEPZGAWWZHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, highlighting its implications in cancer therapy and antimicrobial applications.
Synthesis of this compound
The synthesis of this compound typically involves the condensation of 3-methylquinoxaline derivatives with acetic acid derivatives. Various synthetic routes have been explored to optimize yield and purity, often employing methods such as refluxing in ethanol or other solvents under acidic conditions. The structures of synthesized compounds are confirmed using spectroscopic techniques like NMR and IR spectroscopy.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, notably:
- Anticancer Activity : Several studies have evaluated its efficacy against human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Compounds derived from this scaffold have shown significant cytotoxic effects, with IC50 values ranging from 2.1 to 9.8 µM, indicating promising potential as VEGFR-2 inhibitors .
- Antimicrobial Activity : The compound has also been tested for antibacterial and antifungal properties. Notably, derivatives have demonstrated effectiveness against pathogens like E. coli and S. aureus, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The mechanisms underlying the biological activities of this compound are multifaceted:
- VEGFR-2 Inhibition : The compound acts as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. By inhibiting this pathway, the compound can effectively reduce tumor growth and metastasis .
- Induction of Apoptosis : Studies have shown that treatment with this compound can lead to increased levels of pro-apoptotic markers such as BAX and caspases while decreasing anti-apoptotic markers like Bcl-2. For instance, one study reported a significant increase in the BAX/Bcl-2 ratio after treatment with a derivative of this compound, suggesting enhanced apoptotic signaling in cancer cells .
- Antimicrobial Mechanisms : The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .
Table 1: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 11e | MCF-7 | 3.4 | VEGFR-2 Inhibition |
| 11g | HepG2 | 5.4 | Apoptosis Induction |
| 12k | MCF-7 | 9.8 | VEGFR-2 Inhibition |
Table 2: Antimicrobial Activity of Derivatives
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 5d | E. coli | 25 |
| 5h | S. aureus | 20 |
| 6a | C. albicans | 15 |
Case Studies
Case Study 1 : A study conducted on the derivative 17b demonstrated significant antiproliferative effects in HepG2 cells, showing an IC50 value of approximately 2.7 µM. The compound was found to enhance apoptosis markers significantly compared to control groups, indicating its potential as a therapeutic agent in liver cancer treatment .
Case Study 2 : Another investigation into the antibacterial properties revealed that certain derivatives exhibited strong activity against multi-drug resistant strains of bacteria, making them potential candidates for developing new antibiotics .
Scientific Research Applications
Antimicrobial Properties
Quinoxaline derivatives, including (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, have been studied for their antimicrobial potential. Research indicates that these compounds exhibit activity against various bacterial strains, fungi, and even tuberculosis. The specific mechanisms of action are not fully elucidated but may involve targeting microbial enzymes or cellular processes.
Anticonvulsant Effects
Studies have demonstrated that this compound possesses anticonvulsant properties. In animal models of epilepsy, it has shown effectiveness, potentially through modulation of neurotransmitter systems such as GABAergic and glutamatergic pathways.
Anti-inflammatory and Analgesic Activities
The compound has also been evaluated for anti-inflammatory and analgesic effects. These properties suggest its utility in treating conditions characterized by inflammation and pain.
Interaction Studies
Research into the binding affinity of this compound to various biological targets is crucial for understanding its mechanism of action. Techniques such as:
- Molecular docking studies
- In vitro binding assays
are employed to optimize the compound's therapeutic potential.
Structural Comparisons
Comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Quinoxalin-6-yl)acetic acid | Quinoxaline core with different substitution | Enhanced anti-inflammatory properties |
| 3-Methylquinoxaline | Methylated quinoxaline without acetic acid group | Primarily studied for antibacterial activity |
| 4-(3-Methylquinoxalin-2(1H)-yl)butanoic acid | Quinoxaline derivative with a longer carbon chain | Potentially improved lipophilicity |
This table illustrates the structural diversity within quinoxaline derivatives while showcasing the unique combination of features in this compound that contribute to its biological activity.
Comparison with Similar Compounds
Key Features:
- Synthesis: The compound is synthesized via condensation of pyruvic acid with o-phenylenediamine under acidic conditions (e.g., 20% HCl at 45°C), followed by purification steps involving NaOH recrystallization and acetic acid neutralization . Intermediate derivatives, such as ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (EMQOA), are further functionalized with hydrazide or thiazolidinone groups to enhance bioactivity .
- Bioactivity: Its derivatives exhibit potent antibacterial activity against E. coli, S. aureus, P. aeruginosa, and antifungal activity against C. albicans and A. niger . Substituents like nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly enhance antimicrobial efficacy .
Comparison with Structurally Similar Compounds
The biological and chemical properties of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid are influenced by its structural motifs. Below is a comparative analysis with analogous quinoxaline and heterocyclic derivatives:
Structural Analogues and Their Bioactivity
Impact of Substituents on Activity
- Electron-Withdrawing Groups (EWGs): Derivatives with -NO₂ or -CF₃ substituents (e.g., compound 5d and 5h) exhibit superior antimicrobial activity due to increased electrophilicity and membrane permeability .
- Ring Saturation: Saturation of the quinoxaline ring (e.g., tetrahydroquinoxaline derivatives) reduces aromaticity and antimicrobial potency, as seen in C₁₀H₁₀N₂O₃ .
- Heterocyclic Fusion: Azetidinone- or thiazolidinone-fused derivatives demonstrate improved target selectivity, particularly against methicillin-resistant S. aureus (MRSA) .
Preparation Methods
Synthesis of 3-Methyl-2-oxoquinoxalin-1(2H)-one
The synthesis of 3-methyl-2-oxoquinoxalin-1(2H)-one, a precursor to (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, typically involves the condensation of o-phenylenediamine with ethyl pyruvate or sodium pyruvate. For example, o-phenylenediamine can be reacted with ethyl pyruvate in an acidic medium to yield 3-methyl-2-oxoquinoxalin-1(2H)-one with a high yield.
Preparation of Ethyl 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetate
To synthesize ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate, a key intermediate in the preparation of this compound, the following steps are followed:
-
- 3-Methyl-2-oxoquinoxalin-1(2H)-one
- Ethyl 2-bromoacetate
- Potassium carbonate
- Tetra-n-butylammonium bromide (catalyst)
- N,N-Dimethylformamide (DMF) as solvent
Procedure : The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the solid obtained is recrystallized from ethanol to yield ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate with a yield of approximately 72%.
Hydrolysis to this compound
The final step involves the hydrolysis of ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate to obtain this compound. This is achieved by treating the ester with sodium hydroxide in a mixture of water and ethanol, followed by acidification with hydrochloric acid.
-
- Ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate
- Sodium hydroxide (10%)
- Water/Ethanol mixture (50:50 v/v)
- Hydrochloric acid for acidification
Procedure : The mixture is stirred at room temperature for about an hour until the reaction is complete, as monitored by TLC. The resulting precipitate is then crystallized from ethanol to yield this compound dihydrate with a yield of approximately 55%.
Data Table: Synthesis Conditions and Yields
Q & A
Q. What are the recommended spectroscopic methods to confirm the structure of (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid?
A combination of FT-IR, FT-Raman, and NMR spectroscopy is essential. FT-IR identifies carbonyl (C=O) and carboxylic acid (O-H) stretches (e.g., ~1700 cm⁻¹ for the quinoxalinone carbonyl). NMR (¹H and ¹³C) resolves proton environments, such as the methyl group at position 3 and the acetic acid side chain. For crystalline samples, X-ray diffraction can validate hydrogen bonding patterns (e.g., N–H···O and C–H···O interactions) .
Q. How is this compound synthesized?
A common route involves alkylation of 3-methyl-2-oxoquinoxaline with haloacetic acid derivatives. For example, methyl chloroacetate reacts with the quinoxalinone under basic conditions (e.g., K₂CO₃ in DMF/acetone). Reaction monitoring via TLC or HPLC is critical to track product formation and minimize side reactions like O-alkylation .
Q. What are the key solubility and stability considerations for handling this compound?
The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but may degrade in aqueous solutions over time. Stability studies suggest refrigeration (4°C) under inert atmospheres to prevent oxidation of the quinoxalinone core. Degradation products can be analyzed via LC-MS .
Advanced Research Questions
Q. How can regioselectivity challenges (N- vs. O-alkylation) during synthesis be addressed?
Regioselectivity depends on solvent polarity, base strength, and temperature. Using weaker bases (e.g., NaHCO₃) and non-polar solvents (e.g., acetone) favors N-alkylation. Computational modeling (DFT) of transition states can predict selectivity, while protective groups (e.g., silyl ethers) may suppress O-alkylation .
Q. What computational methods predict thermodynamic properties like formation enthalpy (ΔfH) for this compound?
Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets can calculate gas-phase geometries and ΔfH(0 K). Compare results with experimental thermochemical data (e.g., from calorimetry) to validate accuracy. Discrepancies may arise from neglecting solvent effects or lattice energy in crystalline forms .
Q. How can conflicting spectroscopic data between experimental and theoretical models be resolved?
Re-evaluate computational parameters (e.g., solvent polarity in Gaussian simulations) and cross-validate with multiple techniques. For instance, FT-Raman can clarify ambiguous IR peaks, while 2D-NMR (COSY, HSQC) resolves overlapping proton signals. Adjusting scaling factors in vibrational frequency calculations may improve agreement .
Q. What experimental design strategies mitigate sample degradation during prolonged analyses?
Degradation of organic matrices (e.g., in wastewater studies) can be minimized by continuous cooling (4°C) and inert gas purging. For spectroscopic analyses, use rapid-scan FT-IR or real-time NMR to reduce exposure. Stability-indicating assays (e.g., HPLC with photodiode array detection) quantify degradation products .
Methodological Considerations
Q. How is crystallographic data interpreted to resolve hydrogen-bonding networks in this compound?
X-ray diffraction reveals intermolecular interactions (e.g., N–H···O hydrogen bonds between the quinoxalinone and acetic acid groups). Software like Mercury (CCDC) visualizes packing motifs, while Hirshfeld surface analysis quantifies interaction contributions (e.g., % of O···H contacts) .
Q. What strategies optimize yield in multicomponent reactions involving this compound?
Telescoped reactions (e.g., one-pot synthesis with Meldrum’s acid and glyoxals) improve atom economy. Reaction parameters (temperature, stoichiometry) are optimized via DoE (Design of Experiments). Post-reaction purification (e.g., recrystallization from acetic acid) removes byproducts like unreacted quinoline derivatives .
Data Analysis and Validation
Q. How to analyze mixtures of N- and O-alkylated byproducts chromatographically?
Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). MS detection distinguishes isomers via fragmentation patterns (e.g., m/z differences in side chains). For quantification, calibrate with synthesized standards of each regioisomer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
